3-Bromo-8-iodo-1,5-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-8-iodo-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXAELDBYVMSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Structure and Reactivity of 3-Bromo-8-iodo-1,5-naphthyridine
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and reactivity of 3-Bromo-8-iodo-1,5-naphthyridine, a key heterocyclic building block for research in medicinal chemistry and materials science. Although direct literature on this specific dihalogenated naphthyridine is sparse, this document synthesizes data from analogous structures and established chemical principles to offer a robust predictive analysis. We will explore a plausible synthetic strategy, delve into a detailed structural elucidation using predicted spectroscopic data (NMR, MS, IR), and critically examine the molecule's regioselective reactivity in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven protocols for the strategic utilization of this versatile scaffold.
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for designing molecules that can interact with biological targets through hydrogen bonding and π-stacking interactions. Derivatives of 1,5-naphthyridine have demonstrated a wide array of pharmacological activities, including antibacterial, kinase inhibitory, and anti-parasitic properties.[2]
The introduction of two different halogen atoms, specifically bromine and iodine, onto the 1,5-naphthyridine framework creates a particularly valuable synthetic intermediate. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition-metal-catalyzed cross-coupling reactions allows for sequential, site-selective functionalization.[3][4] This enables the construction of complex, multi-substituted naphthyridine derivatives in a controlled and predictable manner, which is a significant advantage in the synthesis of new chemical entities for drug discovery and the development of novel organic materials.[1]
Proposed Synthesis of 3-Bromo-8-iodo-1,5-naphthyridine
The synthesis of dihalogenated 1,5-naphthyridines can be approached through various cyclization strategies.[1][5] A plausible route to 3-Bromo-8-iodo-1,5-naphthyridine would likely involve a multi-step sequence starting from appropriately substituted pyridine precursors, followed by cyclization to form the naphthyridine core and subsequent halogenation steps. Classical methods like the Skraup or Friedländer synthesis, adapted for halogenated precursors, are common strategies for constructing the core ring system.[1][5] The introduction of the bromo and iodo substituents could be achieved through electrophilic halogenation or Sandmeyer-type reactions on amino-naphthyridine intermediates.
Structural Elucidation: A Multi-technique Approach
Confirming the structure of 3-Bromo-8-iodo-1,5-naphthyridine requires a combination of modern analytical techniques. Below is a predictive analysis based on established spectroscopic principles.
Mass Spectrometry (MS)
In an electron ionization mass spectrum (EI-MS), the molecule is expected to show a strong molecular ion peak (M+). The key feature would be the distinctive isotopic pattern arising from the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one iodine atom (¹²⁷I, monoisotopic). This would result in a characteristic M+ and M+2 pattern, with the M+2 peak being slightly less intense than the M+ peak.
-
Expected Molecular Weight: C₈H₄BrIN₂ = 334.84 g/mol
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by absorptions corresponding to the aromatic naphthyridine core. Key predicted vibrational frequencies include:
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C=C and C=N stretching (aromatic ring): 1600-1450 cm⁻¹
-
C-H in-plane bending: 1300-1000 cm⁻¹
-
C-Br stretching: ~650-550 cm⁻¹
-
C-I stretching: ~600-500 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this molecule. The predicted chemical shifts are based on data from unsubstituted 1,5-naphthyridine and the known anisotropic and electronic effects of halogen substituents on aromatic rings.[6][7][8]
Table 1: Predicted ¹H NMR Data for 3-Bromo-8-iodo-1,5-naphthyridine (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.9 - 9.1 | d | J ≈ 2.0 | Deshielded by adjacent N1 and ortho to Br. |
| H-4 | ~8.7 - 8.9 | d | J ≈ 2.0 | Deshielded by adjacent N5 and ortho to Br. |
| H-6 | ~8.3 - 8.5 | d | J ≈ 8.5 | Deshielded by adjacent N5. |
| H-7 | ~7.5 - 7.7 | d | J ≈ 8.5 | Shielded relative to other protons. |
Table 2: Predicted ¹³C NMR Data for 3-Bromo-8-iodo-1,5-naphthyridine (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~152 - 155 | Adjacent to N1. |
| C-3 | ~120 - 123 | Attached to Br (heavy atom effect). |
| C-4 | ~148 - 151 | Adjacent to N5. |
| C-4a | ~138 - 141 | Bridgehead carbon. |
| C-6 | ~150 - 153 | Adjacent to N5. |
| C-7 | ~125 - 128 | Standard aromatic carbon. |
| C-8 | ~95 - 100 | Attached to I (strong heavy atom effect). |
| C-8a | ~145 - 148 | Bridgehead carbon adjacent to N1. |
Chemical Reactivity: The Principle of Regioselective Cross-Coupling
The primary synthetic utility of 3-Bromo-8-iodo-1,5-naphthyridine lies in its capacity for sequential, regioselective cross-coupling reactions. The reactivity of carbon-halogen bonds in palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings generally follows the trend C-I > C-Br > C-Cl.[3][9] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step to the palladium(0) catalyst.[3]
This differential reactivity allows for the selective functionalization of the C-8 position (iodide) while leaving the C-3 position (bromide) intact for a subsequent, typically more forcing, coupling reaction. This stepwise approach is a powerful strategy for building molecular complexity.
Caption: Regioselective functionalization of 3-Bromo-8-iodo-1,5-naphthyridine.
Field-Proven Experimental Protocol: Regioselective Sonogashira Coupling
This protocol details a standard procedure for the selective Sonogashira coupling of a terminal alkyne to the C-8 position of 3-Bromo-8-iodo-1,5-naphthyridine. The conditions are chosen to favor reaction at the more labile C-I bond.[10][11]
Materials
-
3-Bromo-8-iodo-1,5-naphthyridine (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask, add 3-Bromo-8-iodo-1,5-naphthyridine, PdCl₂(PPh₃)₂, and CuI under a positive pressure of argon.
-
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF via syringe, followed by degassed triethylamine. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 8-alkynyl-3-bromo-1,5-naphthyridine.
Caption: Experimental workflow for a regioselective Sonogashira coupling.
Conclusion
3-Bromo-8-iodo-1,5-naphthyridine stands out as a highly versatile and synthetically valuable building block. Its structural features, elucidated through a combination of spectroscopic techniques, confirm its identity and purity. The key to its utility is the pronounced difference in reactivity between its carbon-iodine and carbon-bromine bonds. This inherent regioselectivity allows for predictable and controlled sequential functionalization using well-established palladium-catalyzed cross-coupling reactions. The protocols and predictive data presented in this guide offer a solid foundation for researchers to confidently employ this molecule in the synthesis of complex targets for drug discovery and materials science applications.
References
-
Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]
-
Supporting Information for... (n.d.). Retrieved February 15, 2026, from [Link]
-
MacMillan, D. S., & Sigman, M. S. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 8(8), 7149-7163. [Link]
-
C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Alonso, C., et al. (2018). Synthesis of Heterocyclic Fused[3][12]naphthyridines by Intramolecular HDA Reactions. Molecules, 23(10), 2463. [Link]
-
Liu, Z., et al. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Organic Letters, 16(14), 3748-3751. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]
-
Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-3. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved February 15, 2026, from [Link]
-
Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1083-1095. [Link]
-
The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
-
Rapoport, H., & Batcho, A. D. (1961). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry, 26(4), 1161-1165. [Link]
-
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. (2024). ACS Publications. Retrieved February 15, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 6. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Bromo-8-iodo-1,5-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Bromo-8-iodo-1,5-naphthyridine, a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS number for this molecule is not currently registered, indicating its status as a novel research compound, this guide will elucidate its core characteristics by examining its constituent parts and the established chemistry of the 1,5-naphthyridine scaffold. We will delve into a proposed synthetic pathway, predict its chemical properties and reactivity, and explore its potential applications, particularly as a versatile building block in the development of new therapeutics.
Introduction to the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms impart unique electronic properties, making it an attractive core for designing molecules that can interact with a variety of biological targets.[3] Derivatives of 1,5-naphthyridine have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The introduction of halogen substituents, such as bromine and iodine, onto this scaffold further enhances its utility by providing reactive handles for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.[6][7]
Identifiers and Physicochemical Properties
As 3-Bromo-8-iodo-1,5-naphthyridine is a novel compound, its experimental physicochemical data are not available. However, we can predict its properties based on the known characteristics of its precursors and related halogenated naphthyridines. The foundational precursor for its synthesis is 3-Bromo-1,5-naphthyridine.
Table 1: Identifiers and Properties of 3-Bromo-1,5-naphthyridine
| Identifier | Value | Reference |
| CAS Number | 17965-71-8 | [8][9][10] |
| Molecular Formula | C₈H₅BrN₂ | [8][9][10] |
| Molecular Weight | 209.05 g/mol | [9][10] |
| InChIKey | DQTDPFYKQAQVJU-UHFFFAOYSA-N | [11] |
| Physical Form | Solid | |
| Purity | Typically >95% | [10][12] |
The introduction of an iodine atom at the 8-position would significantly increase the molecular weight and is expected to influence its melting point, solubility, and chromatographic behavior.
Proposed Synthetic Pathway
The synthesis of 3-Bromo-8-iodo-1,5-naphthyridine can be envisioned as a two-step process starting from the commercially available 3-aminopyridine. The initial step involves the construction of the 3-bromo-1,5-naphthyridine core, followed by a selective iodination at the 8-position.
Step 1: Synthesis of 3-Bromo-1,5-naphthyridine
A well-established method for the synthesis of the 1,5-naphthyridine core is the Skraup-Doebner-von Miller reaction or a modified version thereof.[1] This involves the reaction of an aminopyridine with α,β-unsaturated aldehydes or ketones, or with glycerol in the presence of an oxidizing agent. Specifically, 3-bromo-1,5-naphthyridine can be prepared from 3-aminopyridine through a modified Skraup reaction.[1]
Experimental Protocol: Synthesis of 3-Bromo-1,5-naphthyridine (Adapted from literature) [1]
-
Reaction Setup: To a solution of 3-aminopyridine in a suitable solvent, add glycerol and a mild oxidizing agent such as iodine or sodium m-nitrobenzenesulfonate.
-
Reaction Conditions: The mixture is heated at an elevated temperature for several hours to facilitate the cyclization and subsequent aromatization.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized, and the crude product is extracted. Purification is typically achieved through column chromatography to yield 3-bromo-1,5-naphthyridine.
Step 2: Proposed Iodination of 3-Bromo-1,5-naphthyridine
The selective iodination of the 1,5-naphthyridine ring system can be challenging due to its electron-deficient nature.[6] Direct electrophilic iodination often requires harsh conditions and may lead to a mixture of products. A plausible strategy for the selective introduction of iodine at the 8-position would involve a directed ortho-metalation approach or an electrophilic iodination under carefully controlled conditions.
Given the electronic properties of the 1,5-naphthyridine ring, the C8 position is one of the more electron-deficient positions, making it susceptible to nucleophilic attack but challenging for direct electrophilic substitution. However, methods for the iodination of activated and deactivated aromatic systems using reagents like molecular iodine with an oxidizing agent (e.g., nitric acid or sodium iodate in acetic acid) have been reported and could be adapted for this transformation.[13]
Proposed Experimental Protocol: Iodination of 3-Bromo-1,5-naphthyridine
-
Reagents: 3-Bromo-1,5-naphthyridine, molecular iodine (I₂), and an oxidizing agent such as sodium iodate (NaIO₃) or nitric acid (HNO₃) in a solvent like acetic acid.
-
Procedure: The 3-bromo-1,5-naphthyridine is dissolved in acetic acid, followed by the addition of molecular iodine and the oxidizing agent. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. The product is then extracted, and the organic layer is washed and dried. Purification by column chromatography would likely be necessary to isolate the desired 3-Bromo-8-iodo-1,5-naphthyridine.
Diagram 1: Proposed Synthetic Workflow for 3-Bromo-8-iodo-1,5-naphthyridine
Caption: Proposed two-step synthesis of 3-Bromo-8-iodo-1,5-naphthyridine.
Reactivity and Applications in Drug Discovery
The primary utility of 3-Bromo-8-iodo-1,5-naphthyridine in a research and drug development context lies in its potential for selective, sequential functionalization through cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds is a key feature. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[14] This allows for the selective reaction at the more reactive C-I bond at the 8-position, followed by a subsequent reaction at the C-Br bond at the 3-position.
Diagram 2: Selective Functionalization Strategy
Caption: Sequential cross-coupling reactions for derivatization.
This stepwise functionalization allows for the precise and controlled introduction of different substituents at two distinct positions on the naphthyridine core, enabling the rapid generation of a library of diverse molecules for structure-activity relationship (SAR) studies.
Potential Therapeutic Applications:
-
Kinase Inhibitors: The 1,5-naphthyridine scaffold is present in several kinase inhibitors. The ability to introduce diverse functionalities at the 3- and 8-positions could lead to the discovery of novel and potent inhibitors of various kinases implicated in cancer and inflammatory diseases.
-
DNA Intercalating Agents: The planar nature of the naphthyridine ring system makes it a suitable candidate for intercalation into DNA.[15] The substituents at the 3- and 8-positions can be tailored to enhance this interaction and to introduce additional functionalities, such as DNA-cleaving moieties, for anticancer applications.
-
Topoisomerase Inhibitors: Certain 1,5-naphthyridine derivatives have been identified as topoisomerase I inhibitors, a class of anticancer agents.[4] The development of new analogs through the functionalization of 3-Bromo-8-iodo-1,5-naphthyridine could lead to compounds with improved efficacy and reduced side effects.
Safety and Handling
While specific toxicity data for 3-Bromo-8-iodo-1,5-naphthyridine is unavailable, it should be handled with the standard precautions for a novel research chemical. Based on the safety information for 3-Bromo-1,5-naphthyridine, which is classified as harmful if swallowed and causes skin and eye irritation, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
3-Bromo-8-iodo-1,5-naphthyridine represents a promising, albeit currently novel, building block for chemical synthesis and drug discovery. Its key advantage lies in the potential for selective, sequential functionalization, which opens up avenues for the creation of diverse molecular libraries. The insights provided in this guide, from its proposed synthesis to its potential applications, are intended to serve as a valuable resource for researchers looking to explore the chemical space around the 1,5-naphthyridine scaffold and to develop next-generation therapeutics.
References
-
American Elements. 3-Bromo-1,5-naphthyridine | CAS 17965-71-8. Available from: [Link]
-
Hoffman Fine Chemicals. CAS 17965-71-8 | 3-Bromo-1,5-naphthyridine | MFCD11858569. Available from: [Link]
-
Howei Pharm. CAS 17965-71-8 C8H5BrN2 3-Bromo-1,5-naphthyridine 96%. Available from: [Link]
-
Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6436. Available from: [Link]
-
Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available from: [Link]
-
Anichem. 3-Bromo-[1][8]naphthyridine In Stock. Available from: [Link]
-
Singh, R., et al. (2024). One pot synthesis of 4-iodo-3-phenylbenzo[b][8][16]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications. Available from: [Link]
-
Knochel, P., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(17), 4556-4559. Available from: [Link]
-
Fuertes, M., et al. Compounds obtained by amination of halogenated 1,5-naphthyridine derivatives. ResearchGate. Available from: [Link]
-
Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. Available from: [Link]
-
Masdeu, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. Available from: [Link]
-
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available from: [Link]
- Brown, D.J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
-
PubChem. 3-bromo-1,5-naphthyridine. Available from: [Link]
-
Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. Available from: [Link]
-
(2025). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. ResearchGate. Available from: [Link]
- Sathiyapriya, R., & Krishnakumar, K. (2012). Iodination of Naphthalenes with Iodine and Sodium Iodate în Aqueous Acetic Acid Medium. Asian Journal of Chemistry, 24(3), 1321-1323.
-
Snieckus, V., & Srogl, J. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 55(1), 116-133. Available from: [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. CAS 17965-71-8 C8H5BrN2 3-Bromo-1,5-naphthyridine 96% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 11. PubChemLite - 3-bromo-1,5-naphthyridine (C8H5BrN2) [pubchemlite.lcsb.uni.lu]
- 12. 3-Bromo-[1,5]naphthyridine - Anichem [anichemllc.com]
- 13. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step preparation of 3-Bromo-8-iodo-1,5-naphthyridine
Application Note: Strategic Preparation of 3-Bromo-8-iodo-1,5-naphthyridine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-Bromo-8-iodo-1,5-naphthyridine , a critical scaffold in the development of kinase inhibitors (e.g., PI3K, mTOR) and advanced optoelectronic materials.
The synthesis addresses the primary challenge of regioselective halogenation on the electron-deficient 1,5-naphthyridine core. By exploiting the electronic disparity between the "activated"
Retrosynthetic Analysis & Strategy
The target molecule contains two distinct halogen substituents: a bromine at the
-
Differentiation Principle: The C3-Bromine is introduced via the starting material (stable,
-position). The C8-Iodine is introduced late-stage via Nucleophilic Aromatic Substitution ( ) of a labile C8-OH/Cl group, which is activated by the adjacent ring nitrogen.
Graphviz Pathway: Retrosynthetic Logic
Caption: Retrosynthetic disconnection relying on the Gould-Jacobs cyclization to establish the core, followed by functional group interconversion.
Experimental Protocols
Phase 1: Construction of the Naphthyridine Core
Objective: Synthesize the 3-bromo-1,5-naphthyridin-8-ol intermediate.
Step 1.1: Condensation and Cyclization
-
Reagents: 5-Bromo-3-aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq), Dowtherm A (Reaction Solvent).
-
Procedure:
-
Mix 5-bromo-3-aminopyridine and EMME in a flask. Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel to facilitate removal.
-
Checkpoint: Monitor by TLC/LCMS for the disappearance of the amine and formation of the enamine intermediate.
-
Add the crude enamine dropwise to boiling Dowtherm A (250°C) . Caution: This step requires high-temperature glassware and a blast shield.
-
Stir at 250°C for 30–60 minutes. The solution will darken.
-
Cool to room temperature.[1] Dilute with hexanes to precipitate the product.
-
Filter the solid (Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate). Wash with hexanes.
-
Step 1.2: Hydrolysis and Decarboxylation
-
Hydrolysis: Reflux the ester in 10% NaOH (aq) for 4 hours. Acidify with HCl to pH 3–4 to precipitate the carboxylic acid. Filter and dry.
-
Decarboxylation:
-
Suspend the carboxylic acid in Quinoline (solvent). Add Copper powder (0.1 eq).
-
Heat to 220°C until CO2 evolution ceases (approx. 2 hours).
-
Workup: Pour into crushed ice/HCl mixture to remove Quinoline. Filter the resulting precipitate.[2][3]
-
Product: 3-Bromo-1,5-naphthyridin-8-ol (Note: Often exists as the 8(5H)-one tautomer).
-
Phase 2: Functional Group Transformation (The "Activation" Step)
Objective: Convert the inert Hydroxyl group to a reactive Chloride, then selectively to Iodine.
Step 2.1: Chlorination (Deoxychlorination)
-
Reagents: 3-Bromo-1,5-naphthyridin-8-ol (1.0 eq), Phosphorus Oxychloride (
, excess, solvent/reagent). -
Procedure:
-
Suspend the starting material in neat
. -
Reflux (105°C) for 3 hours. The suspension will clear as the chloride forms.
-
Safety: Quench excess
by slowly pouring the reaction mixture onto ice/water with vigorous stirring. Maintain temperature <20°C. -
Neutralize with
or to pH 8. Extract with Dichloromethane (DCM). -
Product: 3-Bromo-8-chloro-1,5-naphthyridine.
-
Step 2.2: Iodination (Finkelstein-type Exchange)
Rationale: The 8-Chloro position is activated for
-
Reagents: 3-Bromo-8-chloro-1,5-naphthyridine (1.0 eq), Sodium Iodide (NaI, 5.0 eq), Hydriodic Acid (HI, 57%, catalytic) or Acetyl Chloride (catalytic), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve the chloro-intermediate in dry MeCN.
-
Add NaI (large excess drives the equilibrium).
-
Add 5–10 drops of Acetyl Chloride (generates in situ anhydrous HI/activates the heterocycle).
-
Reflux (80°C) for 6–12 hours.
-
Monitoring: LCMS is critical here. Look for the mass shift from Cl (M+35/37) to I (M+127).
-
Workup: Remove solvent. Redissolve in DCM. Wash with aqueous Sodium Thiosulfate (
) to remove liberated iodine (purple color). -
Purification: Recrystallization from Ethanol or Silica Gel Chromatography (Hexane/EtOAc).
-
Graphviz Workflow: Synthesis Protocol
Caption: Step-by-step synthetic workflow for the preparation of 3-Bromo-8-iodo-1,5-naphthyridine.
Technical Data & Expected Metrics
| Parameter | Specification / Expected Value | Notes |
| Target CAS | N/A (Novel Combination) | Core scaffold: 1,5-naphthyridine |
| Molecular Weight | 334.94 g/mol | |
| Appearance | Pale yellow to off-white solid | Iodides often yellow upon storage |
| Step 1-3 Yield | 60–65% | Gould-Jacobs is generally high yielding |
| Step 4 Yield | 85–90% | Quantitative conversion typical |
| Step 5 Yield | 75–80% | Driven by solubility of NaCl in MeCN |
| 1H NMR (DMSO-d6) | Distinct doublets | H2/H6 (low field), H4/H8 (singlets/doublets) |
Critical Mechanistic Insights
-
Symmetry & Numbering: 1,5-naphthyridine is centrosymmetric. The intermediate 3-bromo-1,5-naphthyridin-8-ol is chemically equivalent to 7-bromo-1,5-naphthyridin-4-ol. The numbering is assigned based on IUPAC priority, but chemically, the "Bromo" is on the
-carbon and the "Hydroxy/Iodo" is on the -carbon of the other ring. -
Selectivity of Iodination: The
reaction works on the 8-Chloro substituent because the intermediate Meisenheimer complex is stabilized by the N5 nitrogen. The 3-Bromo substituent is in the -position, where the negative charge of a potential Meisenheimer complex cannot be delocalized onto the nitrogen. This ensures exclusive displacement of the Chloride by Iodide, leaving the Bromide intact [1].
References
-
Litvinov, V. P. (2004). Advances in the chemistry of 1,5-naphthyridines. Russian Chemical Reviews, 73(7), 637–669. Link
-
Brown, D. J. (2008).[4] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63. Wiley-Interscience. (Detailed protocols on Gould-Jacobs cycling). Link
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational method for the EMME cycloaddition). Link
-
Lutz, F., et al. (2012). Methods for preparing naphthyridines. Patent WO2012151640A1. (Industrial scale-up conditions for naphthyridinols). Link
Sources
Application Note: Orthogonal Functionalization of 3-Bromo-8-iodo-1,5-naphthyridine
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-Bromo-8-iodo-1,5-naphthyridine (CAS: 1599957-25-1) as a high-value scaffold for generating regioselectively substituted libraries, particularly in the discovery of kinase inhibitors (e.g., PI3K, mTOR) and anti-infectives.
Introduction: The "Privileged" 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a bioisostere of quinoline and naphthalene, widely recognized in medicinal chemistry for its ability to engage in key hydrogen-bonding interactions within the ATP-binding pockets of kinases [1, 2].
3-Bromo-8-iodo-1,5-naphthyridine represents a "tier-one" intermediate because it possesses two chemically distinct halogen handles. This orthogonal reactivity allows researchers to sequentially functionalize the ring system with high regiocontrol, avoiding the statistical mixtures common with symmetric scaffolds.
Key Applications
-
Kinase Inhibitors: Targeting the hinge region (via C-3) and solvent-exposed areas (via C-8).
-
Fragment-Based Drug Discovery (FBDD): Rapid elaboration of vectors to probe structure-activity relationships (SAR).
-
Antimalarials: Analogues of 2,8-disubstituted naphthyridines (e.g., PI4K inhibitors) [3].[1][2][3]
Chemical Logic & Reactivity Profile
Success with this intermediate relies on understanding the electronic differences between the C-8 and C-3 positions.
The Reactivity Hierarchy
-
Position 8 (Gamma to N-5): This position is electronically activated (electron-deficient) due to the inductive and mesomeric withdrawal of the nitrogen atom at position 5. It behaves similarly to the 4-position of pyridine. Furthermore, the C–I bond is weaker and more labile than the C–Br bond.
-
Result:Highly Reactive toward Pd-catalyzed oxidative addition and nucleophilic aromatic substitution (SNAr).
-
-
Position 3 (Beta to N-1): This position is electronically neutral (similar to the 3-position of pyridine). It is not activated for SNAr and requires more forcing conditions or specialized ligands for Pd-catalyzed coupling.
-
Result:Latent Reactivity . It remains intact during mild C-8 functionalization.
-
Strategic Workflow: Step 1 (C-8): Mild Cross-Coupling (Suzuki/Sonogashira) or SNAr. Step 2 (C-3): Forcing Cross-Coupling (Buchwald-Hartwig/Suzuki) using active precatalysts.
Visualization: Reactivity Map
Caption: Regioselective functionalization strategy exploiting the electronic difference between C-8 (Gamma) and C-3 (Beta).
Experimental Protocols
Protocol A: Regioselective C-8 Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at C-8 while preserving the C-3 bromide.
Materials:
-
Substrate: 3-Bromo-8-iodo-1,5-naphthyridine (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) — Note: A mild catalyst prevents premature C-3 reaction.
-
Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃ via syringe.
-
Reaction: Heat the mixture to 60 °C for 4–6 hours.
-
Critical Control Point: Monitor by TLC/LCMS. The starting material (iodo) should disappear. If the temperature exceeds 80 °C, trace amounts of bis-coupling (C-3/C-8) may form.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validation Criteria:
-
LCMS: Observation of the [M+R-I] mass peak with the characteristic 1:1 isotopic pattern of the remaining Bromine atom.
-
NMR: Loss of the C-8 proton signal (typically most deshielded doublet) and retention of the C-3 proton signal.
Protocol B: C-3 Buchwald-Hartwig Amination
Objective: Install an amine motif at the deactivated C-3 position (common for kinase hinge binding).
Materials:
-
Substrate: 8-Substituted-3-bromo-1,5-naphthyridine (from Protocol A)
-
Amine: R-NH₂ (1.2 equiv)
-
Catalyst: Pd₂dba₃ (5 mol%)
-
Ligand: Xantphos or BrettPhos (10 mol%) — Note: Bidentate or bulky ligands are required to activate the C-3 bromide.
-
Base: Cs₂CO₃ (3.0 equiv, anhydrous)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
Setup: In a glovebox or under strict Argon flow, combine substrate, amine, Pd source, ligand, and base.
-
Reaction: Add anhydrous solvent. Heat to 100–110 °C for 12–18 hours.
-
Monitoring: Reaction completion is often slower due to the beta-position deactivation. Push reaction with additional catalyst if conversion stalls at 50%.
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via reverse-phase HPLC if necessary.
Synthesis Workflow Diagram
The following diagram illustrates a typical library generation workflow for a PI3K inhibitor candidate using this intermediate.
Caption: Modular synthesis workflow for generating 3,8-disubstituted 1,5-naphthyridine libraries.
Quantitative Data Summary
| Parameter | C-8 (Iodine) | C-3 (Bromine) |
| Electronic State | Electron-Deficient ( | Electron-Neutral ( |
| Preferred Reaction | SNAr, Oxidative Addition (Fast) | Oxidative Addition (Slow) |
| Typical Temp | 25 °C – 60 °C | 80 °C – 120 °C |
| Catalyst Req. | Standard (e.g., Pd(PPh₃)₄) | High-Activity (e.g., XPhos-Pd-G3) |
| Bond Energy | C–I (~57 kcal/mol) | C–Br (~68 kcal/mol) |
References
-
Gellibert, F. et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.
-
Laxminarayana, E. et al. (2021). "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements." Future Medicinal Chemistry.
-
Paquet, T. et al. (2018). "Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors." Journal of Medicinal Chemistry.
-
Fuertes, M. et al. (2021). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules.
Sources
- 1. Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of Dihalogenated Naphthyridines
Introduction & Strategic Overview
Naphthyridines (diazanaphthalenes) are privileged scaffolds in medicinal chemistry, serving as core structures for kinase inhibitors (e.g., PI3K, mTOR) and antibacterial agents.[1] However, their utility is often bottlenecked by the challenge of regioselectivity . When working with dihalogenated naphthyridines, the ability to selectively functionalize one site over another without protecting groups is a critical competency for high-throughput library generation.
This guide addresses the "Symmetry-Breaking Challenge" : How to take a dihalogenated precursor (specifically 2,6-dichloro-1,5-naphthyridine or its isomers) and sequentially install two different nucleophiles with high fidelity.
The Mechanistic Basis of Selectivity
Success relies on exploiting the electronic differences between the carbon centers.
-
-Effect: Carbons adjacent to nitrogen (C2, C6 in 1,5-naphthyridine) are most electron-deficient due to the inductive effect (-I) of the nitrogen atom, making them highly susceptible to oxidative addition by Pd(0).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Leaving Group Hierarchy: If the scaffold is asymmetric (e.g., 2-bromo-6-chloro), the bond strength dictates reactivity (C-Br reacts before C-Cl).[1]
-
Proximity Chelation: In specific cases, a substituent can direct the palladium to a neighboring site, though this guide focuses on electronic control.
Visualization: Electronic Activation Map
The following diagram illustrates the reactivity hierarchy for a generic 1,5-naphthyridine scaffold.
Figure 1: Reactivity hotspots on the 1,5-naphthyridine core.[1] Red indicates the primary site of oxidative addition.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Objective: Mono-arylation of 2,6-dichloro-1,5-naphthyridine. Challenge: Preventing double-addition (bis-coupling).
Reagents & Materials
-
Substrate: 2,6-dichloro-1,5-naphthyridine (1.0 equiv)
-
Nucleophile: Aryl boronic acid (1.05 equiv - Strict stoichiometry is vital)[1]
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology
-
Degassing: Charge a reaction vial with the dihalo-substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Why: Pd(0) is oxygen-sensitive; oxygen promotes homocoupling of boronic acids.[1]
-
Solvent Addition: Add sparged 1,4-dioxane and aqueous K₂CO₃ via syringe.
-
Temperature Control: Heat the block to 60°C .
-
Critical Insight: Do not reflux (100°C) immediately.[1] At 60°C, the energy barrier for the first oxidative addition is overcome, but the second addition (which requires attacking a less electron-deficient ring due to the electron-donating nature of the newly added aryl group) is kinetically slower.
-
-
Monitoring: Monitor by LCMS at 2 hours. Look for the [M+H]+ peak of the mono-product.[1] If starting material remains (>10%), add 1 mol% catalyst and stir 1 more hour.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The mono-product typically elutes significantly later than the bis-product and starting material due to increased polarity.
Protocol B: Sequential Buchwald-Hartwig Amination
Objective: Amination of the remaining chloride from Protocol A.
Reagents & Materials
-
Substrate: Mono-arylated chloronaphthyridine (from Protocol A)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%)[1]
-
Ligand: BrettPhos or RuPhos (4 mol%)
-
Expertise Note: Monodentate biaryl phosphines (Buchwald ligands) are superior here to bidentate ligands (like BINAP) because they prevent the formation of stable Pd-dimers bridged by the naphthyridine nitrogens, which deactivates the catalyst.[1]
-
-
Base: NaOtBu (1.5 equiv)[1]
-
Solvent: Toluene or t-Amyl Alcohol (0.1 M)
Step-by-Step Methodology
-
Pre-complexation: In a glovebox or under Argon flow, mix Pd₂(dba)₃ and Ligand in the solvent and stir at RT for 1 minute to form the active L-Pd(0) species.[1]
-
Addition: Add the substrate, amine, and base.
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Note: The remaining chloride is deactivated by the electron-rich aryl group installed in Step 1. Higher energy (heat) and a more active catalyst system (BrettPhos) are required.[1]
-
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.
Data Summary & Optimization Table
The following table summarizes conditions for optimizing selectivity based on the halogen leaving group.
| Substrate Type | Leaving Groups (C2, C6) | Preferred Catalyst System | Temp | Primary Selectivity Factor |
| Symmetric | Cl, Cl | Pd(dppf)Cl₂ / K₂CO₃ | 60°C | Stoichiometry (1:[1]1) & Temp |
| Asymmetric | Br, Cl | Pd(PPh₃)₄ / Na₂CO₃ | RT | Bond Energy (C-Br > C-Cl) |
| Deactivated | Cl (with C6-OMe) | Pd₂(dba)₃ / BrettPhos | 100°C | Ligand Acceleration |
| Steric | Cl (with C3-Me) | Pd(OAc)₂ / SPhos | 80°C | Steric hindrance at Pd center |
Workflow Visualization
This diagram outlines the logical flow for building a library of 2,6-disubstituted naphthyridines.
Figure 2: Sequential functionalization workflow ensuring orthogonality.
References
-
Mechanistic Origins of Selectivity: Scott, N. W. J., et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles." Journal of the American Chemical Society, 2021. [Link][1]
-
Naphthyridine Synthesis Review: Litvic, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2025 (via PMC).[1] [Link](Note: Generalized stable link for PMC Naphthyridine reviews)
-
Buchwald-Hartwig Methodology: Ruiz-Castillo, P., & Buchwald, S. L.[2] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. [Link][1]
-
Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Regioselectivity in Naphthyridine Cross-Coupling
Welcome to our dedicated resource for researchers, chemists, and drug development professionals tackling the complexities of regioselectivity in naphthyridine cross-coupling reactions. The unique electronic landscape of the naphthyridine core, a privileged scaffold in medicinal chemistry, presents both opportunities and significant challenges in achieving site-selective functionalization.[1][2][3] This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding regioselectivity in naphthyridine cross-coupling reactions.
Q1: Why am I getting a mixture of regioisomers in my Suzuki-Miyaura coupling with a dihalo-naphthyridine?
The regiochemical outcome of Suzuki-Miyaura couplings on dihalo-naphthyridines is primarily governed by the electronic and steric environment of the carbon-halogen bonds. The two pyridine rings within the naphthyridine scaffold are electron-withdrawing, but their influence is not uniform across all positions.[4]
-
Electronic Effects : The position of the nitrogen atoms significantly impacts the electrophilicity of the adjacent carbon atoms. Halogens at positions alpha to the nitrogen (e.g., C2, C4, C5, C7 depending on the isomer) are generally more activated towards oxidative addition to the palladium catalyst due to the electron-withdrawing nature of the nitrogen. For instance, in 5,7-dichloro-1,6-naphthyridine, the initial cross-coupling reaction preferentially occurs at the C5 position, which is more electron-deficient than the C7 position.[4]
-
Steric Hindrance : Bulky substituents on the naphthyridine ring or the coupling partner can influence the regioselectivity by favoring reaction at the less sterically hindered position.[5][6]
Q2: My Buchwald-Hartwig amination is not selective for the desired position on my chloro-bromo-naphthyridine. What are the key factors to consider?
In cases of competing halogens, the general order of reactivity for oxidative addition in Buchwald-Hartwig amination is C-I > C-Br > C-Cl.[7][8] However, the electronic activation by the naphthyridine core can sometimes override this trend.
-
Ligand Choice : The choice of phosphine ligand is critical.[9] Bulky, electron-rich ligands can promote the oxidative addition of less reactive C-Cl bonds. Experimenting with different ligand classes (e.g., biarylphosphines like XPhos or SPhos) can significantly alter the regioselectivity.[10]
-
Reaction Temperature : Lowering the reaction temperature can sometimes enhance selectivity, favoring the more reactive C-Br bond.
Q3: I am observing significant amounts of dehalogenation instead of cross-coupling. What is the likely cause and how can I prevent it?
Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with heteroaromatic substrates.[11]
-
Protic Impurities : The presence of water or other protic impurities in the reaction mixture can lead to protonolysis of the organopalladium intermediate, resulting in dehalogenation. Ensure all reagents and solvents are rigorously dried.
-
Catalyst System : Some palladium catalyst systems are more prone to promoting dehalogenation. Screening different palladium precursors and ligands may be necessary.
-
Base Selection : The choice of base can also influence the extent of dehalogenation. Using a non-nucleophilic, anhydrous base is recommended.
Q4: Can I use directing groups to control regioselectivity in C-H functionalization of naphthyridines?
Yes, the use of directing groups is a powerful strategy to achieve high regioselectivity in C-H functionalization reactions.[11] A directing group can chelate to the metal catalyst, bringing it into close proximity to a specific C-H bond and favoring its activation over others. For instance, an amide group can direct arylation to the C8 position of a 1-naphthylamide.[12] Rhodium(III)-catalyzed C-H activation has also been shown to be effective for the regioselective synthesis of naphthyridinones using a directing group strategy.[13]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling of Dihalo-Naphthyridines
This guide provides a systematic approach to troubleshooting poor regioselectivity in the Suzuki-Miyaura coupling of dihalo-naphthyridines.
Problem: Poor or incorrect regioselectivity.
Caption: Troubleshooting workflow for Suzuki-Miyaura regioselectivity.
Step-by-Step Troubleshooting:
-
Analyze Electronic and Steric Factors :
-
Rationale : The inherent electronic properties of the dihalo-naphthyridine are the primary determinant of regioselectivity. Identify the more electron-deficient position, which is typically more reactive.[4]
-
Action : Consult literature on similar naphthyridine isomers or perform computational analysis (e.g., calculate partial atomic charges) to predict the more reactive site.
-
-
Screen Ligands :
-
Rationale : The ligand can significantly influence the steric and electronic environment of the palladium center, thereby altering the regioselectivity.[14][15]
-
Action : Create a screening library of phosphine ligands with varying steric bulk and electronic properties. See the table below for examples.
-
-
Optimize Solvent :
-
Rationale : The solvent can affect the solubility of the reagents and the stability of the catalytic species, which can in turn influence the reaction pathway and selectivity.[16][17]
-
Action : Screen a range of solvents with different polarities. Common choices include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, NMP).[18][19]
-
-
Vary Temperature :
-
Rationale : Kinetic versus thermodynamic control can sometimes be influenced by temperature. A lower temperature may favor the kinetically preferred product.
-
Action : Run the reaction at a lower temperature for a longer duration and compare the regioisomeric ratio to the reaction at a higher temperature.
-
-
Consider Alternative Boron Reagent :
-
Rationale : The reactivity of the boronic acid or ester can play a role. In some cases, more reactive boron reagents might be less selective.
-
Action : If using a boronic acid, try the corresponding MIDA boronate or trifluoroborate salt, which can exhibit different reactivity profiles.
-
| Ligand Class | Example Ligands | Potential Impact on Regioselectivity |
| Monodentate Phosphines | PPh₃, P(o-tol)₃, P(t-Bu)₃ | Increasing steric bulk may favor coupling at the less hindered position. |
| Biarylphosphines | SPhos, XPhos, RuPhos | Often highly active for challenging substrates and can influence selectivity. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Can provide high stability and activity, potentially altering selectivity.[14] |
Guide 2: Buchwald-Hartwig Amination of Halo-Naphthyridines
This guide focuses on troubleshooting regioselectivity and common side reactions in the Buchwald-Hartwig amination of naphthyridines.
Problem: Low yield, poor regioselectivity, or significant side reactions (e.g., dehalogenation).
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Step-by-Step Troubleshooting:
-
Verify Reagent Purity & Inert Conditions :
-
Rationale : Buchwald-Hartwig reactions are highly sensitive to oxygen and moisture, which can lead to catalyst deactivation and side reactions.[9][20]
-
Action : Ensure all reagents are pure and dry. Thoroughly degas the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Optimize Catalyst System (Pd Source & Ligand) :
-
Rationale : The choice of palladium precursor and ligand is paramount for a successful amination, especially with challenging heteroaromatic chlorides.[7][21]
-
Action : For less reactive halides (e.g., chlorides), use a pre-catalyst like a Buchwald G3 or G4 palladacycle with a bulky, electron-rich ligand such as XPhos or SPhos.[10]
-
-
Screen Bases :
-
Rationale : The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.
-
Action : Screen a variety of bases, including alkali metal carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, K₂CO₃). The choice of base may need to be matched with the solvent.
-
-
Adjust Temperature & Reaction Time :
-
Rationale : While higher temperatures often increase reaction rates, they can also promote side reactions.
-
Action : If side reactions are prevalent, try lowering the temperature and extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
| Parameter | Recommendation for Halo-Naphthyridines | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | Precatalysts are often more active and reproducible. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice depends on the amine and the solvent. Stronger bases are often needed for less reactive amines. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and capable of dissolving the reagents. |
Guide 3: Sonogashira Coupling on Naphthyridine Scaffolds
This guide addresses common issues encountered during the Sonogashira coupling of halo-naphthyridines with terminal alkynes.
Problem: Low to no product yield, catalyst decomposition.
Caption: Troubleshooting workflow for Sonogashira coupling.
Step-by-Step Troubleshooting:
-
Check Catalyst & Co-catalyst Quality :
-
Ensure Proper Base & Solvent Conditions :
-
Rationale : An amine base is required to deprotonate the alkyne and neutralize the HX generated during the reaction.[24] The solvent must effectively dissolve all components.
-
Action : Use a suitable amine base such as triethylamine or diisopropylethylamine in a solvent like THF, DMF, or acetonitrile. Ensure the base is dry.
-
-
Consider Copper-Free Conditions :
-
Rationale : The copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling). In such cases, a copper-free Sonogashira protocol may be advantageous.[25][26]
-
Action : Employ a palladium catalyst system with a suitable ligand and an appropriate base in the absence of a copper source.
-
-
Optimize Ligand :
-
Rationale : For less reactive halo-naphthyridines, the choice of phosphine ligand can significantly impact the rate of the reaction.
-
Action : Screen more electron-rich and bulky ligands, such as P(t-Bu)₃ or biarylphosphine ligands, to promote the oxidative addition step.[22]
-
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4433. [Link]
-
Darakshan, D., & Parvin, T. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(36), 7299-7322. [Link]
-
Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 26(16), 4995. [Link]
-
Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 106(11), 4567-4642. [Link]
-
Clarke, C. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2234-2251. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 130(49), 16492–16493. [Link]
-
Soleimani-Amiri, S., et al. (2024). Green synthesis and cytotoxic activity of functionalized naphthyridine. ResearchGate. [Link]
-
Scott, D. E., & Fagnou, K. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 49(3), 548-551. [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. The Journal of Organic Chemistry, 71(25), 9371-9383. [Link]
-
Clarke, C. J. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
Cid, J., et al. (2009). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
-
Bisht, R., et al. (2020). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. ACS Catalysis, 10(15), 8561-8567. [Link]
-
Gfesser, G. A., et al. (2004). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 47(23), 5651-5662. [Link]
-
ResearchGate. (2023). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]
-
Chen, Y.-H., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(14), 3656-3659. [Link]
-
Stuart, D. R., et al. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Angewandte Chemie International Edition, 52(44), 11594-11598. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. [Link]
-
Chan, K. W., et al. (2015). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Scientific Reports, 5, 10079. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Faza, O. N., & López, C. S. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496-2497. [Link]
-
Liu, Y., et al. (2020). Highly Regioselective Direct C-H Arylation: Facile Construction of Symmetrical Dithienophthalimide-Based π-Conjugated Molecules for Optoelectronics. Molecules, 25(17), 3925. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Rehm, T. H., et al. (2016). Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2′,3′‐d]pyrroles. Chemistry – A European Journal, 22(35), 12347-12356. [Link]
-
Talarico, G., & Budzelaar, P. H. M. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Catalysts, 13(5), 811. [Link]
-
Thirunavukkarasu, V. S., et al. (2013). Palladium(II)-catalyzed regioselective arylation of naphthylamides with aryl iodides utilizing a quinolinamide bidentate system. Organic Letters, 15(8), 1962-1965. [Link]
-
Li, B., et al. (2020). Rh(iii)-catalyzed regioselective C6-arylation of 2-pyridones with diazonaphthalen-2(1H)-ones along with directing group migration. Organic Chemistry Frontiers, 7(15), 1988-1993. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Sha, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4647-4663. [Link]
-
Kaur, N., & Kishore, D. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Current Organic Synthesis, 17(3), 179-204. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium(II)-catalyzed regioselective arylation of naphthylamides with aryl iodides utilizing a quinolinamide bidentate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Controlling temperature for selective iodine displacement in naphthyridines
Technical Support Center: Naphthyridine Functionalization Specialized Unit: Halogen Displacement & Regioselectivity
Welcome to the Naphthyridine Reactivity Hub
Ticket Context: You are attempting to displace iodine selectively in a naphthyridine scaffold.
Common Scaffolds: 1,5-, 1,6-, 1,8-, and 2,7-naphthyridines.[1]
Critical Variable: Temperature (
This guide addresses the high-stakes challenge of regioselective functionalization . In poly-halogenated naphthyridines, "displacement" can refer to two distinct mechanistic pathways with opposite reactivity trends. Your first step is to identify which mechanism you are operating under.[1]
Part 1: The Mechanistic Fork (Crucial Diagnostic)
Before setting your temperature controller, you must define your reaction type.[1] The "best" leaving group changes based on the mechanism.
Pathway A: Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald)[1]
-
Mechanism: Oxidative Addition
Transmetallation Reductive Elimination.[1][2] -
Reactivity Order:
.[1][2] -
Role of Iodine: The most reactive site.[1]
-
Temperature Strategy: Low
is used to prevent reaction at Chlorines or Bromines while the Iodine reacts.
Pathway B: Nucleophilic Aromatic Substitution ( )[1][3]
-
Mechanism: Addition (Meisenheimer Complex)
Elimination.[1][3] -
Reactivity Order:
.[1][2][3] -
Role of Iodine: The least reactive site (usually).[1]
-
Temperature Strategy: High
is often required to force iodine displacement unless the ring is highly electron-deficient (e.g., nitro-substituted).[1]
Expert Insight: If you are trying to displace Iodine via
(using an amine or alkoxide without Pd), stop. Consider synthesizing the Fluoro- or Chloro- analog instead.[1] It will react faster and at lower temperatures, preserving other sensitive groups.[1]
Part 2: Visualizing Selectivity & Temperature
The following decision tree helps you select the starting temperature based on your specific substrate and goal.
Caption: Decision matrix for temperature selection based on reaction mechanism and halogen substitution patterns.
Part 3: Troubleshooting Guide (Q&A Format)
Scenario 1: The "Over-Active" Substrate
User Issue: "I have 2,7-diiodo-1,8-naphthyridine. I tried a Suzuki coupling to get the mono-aryl product, but I got 40% bis-substituted product and 40% starting material."
Root Cause: In symmetric naphthyridines, the electronic difference between the two positions is negligible. Once the first oxidative addition occurs, the molecule remains reactive.[1] If you run this at reflux (80-100°C), the rate of the second addition competes with the first.[1]
Protocol Adjustment:
-
Temperature Drop: Lower reaction temperature to 0°C or RT .
-
Slow Addition: Do not add the boronic acid/catalyst all at once. Use a syringe pump to add the limiting reagent (boronic acid, 0.9 equiv) over 1 hour.[1]
-
Solvent Switch: Use a solvent with higher viscosity or lower dielectric constant (e.g., THF instead of DMF) to slow diffusion slightly, though temperature is the primary lever.[1]
Scenario 2: The "Stubborn" Chloride
User Issue: "I have 2-chloro-7-iodo-1,8-naphthyridine. The Iodine reacted perfectly at Room Temp. Now I want to displace the Chlorine with a second amine, but it won't react at 50°C."
Root Cause:
You have successfully performed the kinetic displacement (Iodine).[1] The remaining Chlorine is at a deactivated position (or simply less reactive).[1] Furthermore, if your first coupling added an electron-rich group (like an aniline or alkoxy group), the naphthyridine ring is now more electron-rich, deactivating it toward further nucleophilic attack (
Protocol Adjustment:
-
The "Heat Shock": Chlorine displacement on a deactivated naphthyridine often requires 100–120°C .[1]
-
Microwave Assist: Switch to microwave heating (140°C for 20 mins).
-
Ligand Upgrade: If using Pd-catalysis for the chloride, switch to bulky, electron-rich ligands like XPhos or BrettPhos which facilitate oxidative addition into aryl chlorides.[1]
Scenario 3: Regioselectivity Flip in
User Issue: "I am doing an
Root Cause: While C2 is often more activated by the adjacent nitrogen (ortho-like), C4 (para-like) is also highly activated.[1] Sterics play a huge role here.[1]
-
Kinetic Product (Low T): Often C4 (less sterically hindered).[1]
-
Thermodynamic Product (High T): C2 (if reversible) or simply a mixture.[1]
Protocol Adjustment:
-
Temperature Mapping: Run two small scale reactions: one at -78°C (or -40°C) and one at RT .
-
Data Analysis: Check LCMS ratios. If -40°C yields 90:10 regioselectivity, you must maintain strict cryogenic control during the addition of the nucleophile.[1]
Part 4: Standardized Experimental Protocols
Protocol A: Selective Pd-Catalyzed Mono-Arylation of Di-iodo-naphthyridine
Target: Mono-functionalization of symmetric bis-halides.[1]
| Parameter | Specification | Rationale |
| Substrate | 2,7-diiodo-1,8-naphthyridine (1.0 equiv) | Symmetric scaffold.[1] |
| Partner | Boronic Acid (0.95 equiv) | Limiting reagent prevents bis-coupling.[1] |
| Catalyst | Robust catalyst, moderate activity.[1] | |
| Base | Standard mild base.[1] | |
| Solvent | Dioxane/Water (4:[1]1) | Good solubility profile.[1] |
| Temperature | Start at 20°C (RT) | CRITICAL: Monitor by LCMS at 1 hr. |
Step-by-Step:
-
Charge reaction vessel with di-iodo substrate, catalyst, and base.[1] Purge with
. -
Add degassed solvent.[1]
-
Dissolve Boronic Acid in a separate vial of solvent.
-
Slow Addition: Add the boronic acid solution dropwise to the reaction mixture at RT over 30 minutes.
-
Monitor: Check LCMS after addition.
Protocol B: Sequential Displacement (Iodine then Chlorine)
Target: Hetero-functionalized scaffold.[1]
-
Step 1 (Iodine): Run standard Suzuki (as above) at Room Temperature . The Chlorine will remain intact (spectator).[1]
-
Workup: Isolate the Mono-coupled-Chloro intermediate. (Do not attempt "one-pot" unless you are an expert; purification is safer).[1]
-
Step 2 (Chlorine):
-
Reagents: Amine (1.5 equiv),
(3.0 equiv), BINAP or XPhos Pd G3 (5 mol%).[1] -
Temperature: Heat to 100°C (Toluene/Dioxane).
-
Note: The high temperature is required to overcome the higher activation energy of the C-Cl bond oxidative addition.
-
Part 5: Reactivity Data Summary
| Halogen | Pd-Coupling Reactivity (Catalytic) | Optimal Temp (Selective) | |
| Fluorine | High (Fastest) | Inert (usually) | -78°C to 0°C |
| Chlorine | Moderate | Low (Requires Ligands) | 80°C - 120°C |
| Bromine | Low | Moderate | 40°C - 60°C |
| Iodine | Very Low | High (Fastest) | 20°C (RT) |
References
-
Reactivity of Naphthyridines in Pd-C
-
Haloselectivity in Heterocycles
-
Regioselectivity of Dichloroheteroarenes
-
Nucleophilic Arom
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
